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‘ Compound of Interest

6-(2,2,2-Trifluoroethoxy)pyridine-3-
Compound Name:
carbonitrile

Cat. No.: B062107

An In-Depth Technical Guide to the Molecular Structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-
carbonitrile

Introduction

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a substituted pyridine derivative that has
garnered significant interest within the fields of medicinal chemistry and materials science. As a key
building block, its unique structural features—a pyridine ring, a cyano group, and a trifluoroethoxy
moiety—impart specific physicochemical properties that are highly desirable in the design of novel
therapeutic agents and functional materials. Pyridine and its derivatives are fundamental scaffolds in
drug design, known for their presence in a wide array of biologically active compounds.[1] The
strategic incorporation of a trifluoroethoxy group can significantly enhance metabolic stability,
lipophilicity, and binding affinity, while the cyano group serves as a versatile synthetic handle and a
potent hydrogen bond acceptor.

This guide provides a comprehensive technical overview of the molecular structure of 6-(2,2,2-
Trifluoroethoxy)pyridine-3-carbonitrile, intended for researchers, scientists, and drug development
professionals. We will delve into its structural elucidation through spectroscopic methods, discuss a
representative synthetic pathway, and explore the functional implications of its constituent chemical
motifs in the context of modern drug discovery.

Compound Identification and Physicochemical
Properties
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The fundamental identity and key physical characteristics of 6-(2,2,2-Trifluoroethoxy)pyridine-3-
carbonitrile are summarized below. These properties are essential for its handling, characterization,
and application in a laboratory setting.

Property Value Source(s)
CAS Number 159981-18-7 [2113]
Molecular Formula CsHsF3N20 [2]
Molecular Weight 202.14 g/mol [2]

IUPAC Name 61222

trifluoroethoxy)nicotinonitrile

Melting Point 47-49 °C [2][41[5]
Boiling Point 238.8 £ 40.0 °C (Predicted) [4][6]
Density 1.36 £ 0.1 g/cm?3 (Predicted) [4115]
Purity Typically >95-98% [3]

digraph "6 222 Trifluoroethoxy pyridine 3 carbonitrile" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontsize=12];

edge [fontsize=12];

// Define nodes for atoms

N1 [label="N", pos="0,1.5!"];

C2 [label="C", pos="-1.3,0.75!"];
C3 [label="C", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!'"];

C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="1.3,0.75!"];
07 [label="0", pos="2.6,1.5!"];

C8 [label="CH:", pos="3.9,0.75!"];
C9 [label="CFs", pos="5.2,1.5!"];
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C10 [label="C",
N1l [label="N",

// Draw bonds
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[len=1.
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[len=1.
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[len=1.

pos="-2.6,-1.5!"];
pos="-3.9,-2.25!"];

5];
51;
51;
51;
5];
5];

// Aromatic bonds

edge [style=dashed];

C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; Co6 -- C5; N1 -- Co;

// Substituents
edge [style=solid];
C6 -- 07 [len=1.5];
07 -- C8 [len=1.5];
C8 -- (C9 [len=1.5];

C3 -- C10 [len=1.5];
C10 -- N11 [len=1.5,
C10 -- N11 [len=1.5,
Cl0 -- N11 [len=1.5,

}

style=solid];
style=dashed];
style=dashed];

Caption: 2D Molecular Structure of the title compound.

Spectroscopic and Structural Elucidation

The molecular structure of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is unequivocally

confirmed through a combination of spectroscopic techniques. While a specific, published spectrum

for this exact compound is not readily available, its structure can be confidently predicted based on

established principles of NMR, IR, and MS analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¢ 'H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the
aromatic protons of the pyridine ring and one signal for the methylene (CH2) protons of the
trifluoroethoxy group.

o The protons on the pyridine ring will appear as multiplets in the aromatic region (typically & 7.0-
8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of
the cyano and trifluoroethoxy substituents.

o The methylene protons adjacent to the oxygen and the trifluoromethyl group will appear as a
guartet (due to coupling with the three fluorine atoms) in the & 4.5-5.0 ppm range. The high
electronegativity of the adjacent oxygen and CFs group results in a significant downfield shift.[7]

¢ 13C NMR: The carbon NMR spectrum is predicted to display eight unique signals, corresponding to
each carbon atom in the molecule's asymmetric structure.

o Pyridine Ring: Five distinct signals for the carbons of the pyridine ring. The carbon bearing the
cyano group (C3) and the carbon attached to the ether oxygen (C6) will be significantly shifted.

o Cyano Group: A characteristic signal for the nitrile carbon (C=N) is expected in the  115-120
ppm region.

o Trifluoroethoxy Group: The methylene carbon (-OCHz-) will be observed around & 60-70 ppm.
The trifluoromethyl carbon (-CFs) will appear as a quartet due to one-bond carbon-fluorine
coupling, with a chemical shift influenced by the strong electronegativity of the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

» Nitrile Stretch (C=N): A sharp, intense absorption band is expected in the region of 2220-2240
cm~1. This is a highly characteristic peak for the cyano group.

o C-F Stretch: Strong absorption bands between 1000-1350 cm~1! are characteristic of the carbon-
fluorine bonds in the trifluoromethyl group.
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¢ C-O Ether Stretch: An intense band corresponding to the aryl-alkyl ether C-O stretch is expected
around 1250-1300 cm™1,

+ Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm~1 region will confirm the
presence of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the molecule's
fragmentation pattern.

+ Molecular lon Peak: The exact mass of the molecule is 202.0350 Da.[6] In a typical mass spectrum
(e.g., using electron ionization), a prominent molecular ion peak (M*) would be observed at m/z =
202.

« Fragmentation: Common fragmentation patterns may include the loss of the trifluoromethyl group
(*CF3) or cleavage of the ethoxy side chain.

Synthesis and Mechanistic Rationale

A common and efficient method for synthesizing 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is
via a nucleophilic aromatic substitution (SnAr) reaction. This approach leverages readily available
starting materials and proceeds with high regioselectivity.

Representative Synthetic Protocol

+ Reactant Preparation: To a solution of 6-chloropyridine-3-carbonitrile in a suitable aprotic polar
solvent (e.g., Dimethylformamide, DMF), add 2,2,2-trifluoroethanol.

+ Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate
(K2CO:s), portion-wise at 0 °C. The base deprotonates the trifluoroethanol to form the more
nucleophilic trifluoroethoxide anion.

+ Reaction: The reaction mixture is stirred and may be heated (e.g., to 60-80 °C) to facilitate the
substitution reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC) or
Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up and Purification: Upon completion, the reaction is quenched with water and the product is
extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed,
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dried, and concentrated under reduced pressure. The crude product is then purified, typically by
flash column chromatography, to yield the pure 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile.

Mechanistic Causality

The success of this synthesis relies on key electronic factors:

* Nucleophile Generation: The use of a base is critical to generate the sodium or potassium 2,2,2-
trifluoroethoxide, which is a much stronger nucleophile than its parent alcohol.

« Pyridine Ring Activation: The pyridine ring is inherently electron-deficient. This deficiency is
significantly enhanced by the strong electron-withdrawing effect of the cyano group (-C=N) at the 3-
position. This activation makes the carbon atom at the 6-position (para to the cyano group) highly
electrophilic and susceptible to attack by the trifluoroethoxide nucleophile.

« Leaving Group: The chloride ion is an excellent leaving group, facilitating the irreversible nature of

the final step of the SnAr mechanism.
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Caption: General workflow for the synthesis of the title compound.
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Role in Medicinal Chemistry and Drug Design

The distinct molecular features of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile make it a

valuable scaffold in drug discovery. The strategic combination of its three core components addresses

several key objectives in the design of optimized therapeutic candidates.

+ Metabolic Stability: The trifluoroethoxy group is a bioisostere for other alkoxy groups. The high

strength of the C-F bond makes the moiety resistant to oxidative metabolism by cytochrome P450

enzymes, which can increase the half-life and oral bioavailability of a drug candidate.[8]

 Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which

can enhance its ability to cross cell membranes and reach its biological target.

¢ Binding Interactions: The cyano group is a potent hydrogen bond acceptor and can participate in

crucial dipole-dipole interactions within a target's binding pocket. The pyridine nitrogen also serves

as a hydrogen bond acceptor.

» Scaffold Versatility: The cyano-pyridine core is a well-established pharmacophore in numerous

inhibitors targeting enzymes like kinases and proteases. It provides a rigid and synthetically

tractable framework for elaborating more complex structures.[9][10]
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Caption: Logic diagram of structural features and their impact in drug design.

Conclusion

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a precisely engineered chemical entity whose
molecular structure is defined by the synergistic interplay of its pyridine core, cyano substituent, and
trifluoroethoxy group. Its architecture, readily confirmed by standard spectroscopic methods, provides
a unique combination of metabolic stability, binding capability, and synthetic utility. For researchers in
drug development, this compound represents a valuable building block for constructing next-
generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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